PMPA sodium salt
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H7Na4O7P |
|---|---|
Molecular Weight |
314.05 g/mol |
IUPAC Name |
tetrasodium;2-(phosphonatomethyl)pentanedioate |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI Key |
LEBZXEZQTCDFBJ-UHFFFAOYSA-J |
Canonical SMILES |
C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Fundamental Principles of 2-PMPA Sodium Salt Synthesis
The synthesis of 2-PMPA is a multi-step process centered around the formation of its core phosphonate (B1237965) and glutarate structures. A key step in constructing the molecular backbone is the Michael addition reaction. nih.govresearchgate.netresearchgate.net This involves the addition of a phosphite, such as dibenzyl phosphite, to an activated alkene like diethyl 2-methylenepentanedioate. nih.gov This reaction forms an orthogonally protected tetraester of 2-PMPA, which allows for selective chemical modifications at different parts of the molecule. nih.gov
A critical aspect of the synthesis is achieving the correct stereochemistry, as the biological activity of 2-PMPA is enantiomer-specific. The process often yields a racemic mixture, which must be resolved. One established method involves the resolution of a racemic intermediate, such as 2-(hydroxyphosphinoylmethyl)pentanedioic acid dibenzyl ester, using chiral resolving agents like yohimbine or (S)-α-methylbenzylamine. researchgate.net Once the desired enantiomer is isolated, it undergoes oxidation to convert the phosphinic acid to the required phosphonic acid. The final step typically involves catalytic hydrogenolysis to remove protecting groups, such as benzyl esters, yielding the optically pure 2-PMPA. researchgate.net
Development and Evaluation of Prodrugs for Enhanced Pharmacological Profiles
To overcome the poor oral absorption of 2-PMPA, researchers have focused on prodrug strategies. nih.govnih.govresearchgate.net This approach involves masking the polar phosphonate and carboxylate groups with lipophilic promoieties, which can be cleaved in the body to release the active 2-PMPA. This enhances the molecule's ability to cross biological membranes, thereby improving its bioavailability.
Tris(isopropoxycarbonyloxymethyl) (TrisPOC) Prodrug Architectures
One successful prodrug strategy involves the use of isopropoxycarbonyloxymethyl (POC) promoieties. By introducing POC groups on both the phosphonate and the α-carboxylate moieties, a notable prodrug known as tris-POC-2-PMPA (also referred to as compound 21b or JHU-2545) was synthesized. nih.gov This modification significantly enhances systemic availability. Research has shown that tris-POC-2-PMPA increased the oral bioavailability of 2-PMPA in mice from less than 1% to 11.5%. nih.gov This 20-fold enhancement in systemic availability demonstrated the viability of the POC-based prodrug approach for 2-PMPA. nih.gov This specific prodrug architecture has also been investigated for its ability to preferentially deliver 2-PMPA to non-malignant tissues. researchgate.net
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrug Development
A particularly effective prodrug approach has utilized (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) promoieties. nih.gov This strategy involved systematically masking two (bis-), three (tris-), or all four (tetra-) of the acidic groups on 2-PMPA. nih.gov
In vivo pharmacokinetic studies in mice highlighted the success of this approach. A single-time-point screening study revealed that at equivalent doses, the bis- and tris-ODOL prodrugs delivered approximately 15-fold higher plasma concentrations of 2-PMPA compared to the parent compound. The tetra-ODOL prodrug was even more effective, delivering 69-fold higher plasma concentrations of 2-PMPA. nih.gov
Further extended time-course studies with the tetra-ODOL prodrug demonstrated a remarkable improvement in bioavailability. It achieved an absolute oral bioavailability of 50% in mice, a significant increase from the negligible <1% of oral 2-PMPA. nih.gov The tetra-ODOL prodrug produced an 80-fold enhancement in total exposure (AUC) in mice and a 44-fold enhancement in dogs compared to orally administered 2-PMPA. nih.gov
Pharmacokinetic Parameters of 2-PMPA after Oral Administration of ODOL-Based Prodrugs in Mice
| Compound | Dose (mg/kg, 2-PMPA equivalent) | Plasma Conc. at 30 min (nmol/mL) | AUC (0-t) (h*nmol/mL) | Fold Increase in AUC (vs. Oral 2-PMPA) |
|---|---|---|---|---|
| 2-PMPA | 10 | 0.25 ± 0.02 | 0.65 ± 0.13 | 1 |
| bis-ODOL-2-PMPA | 10 | 3.65 ± 0.37 | Not Reported | ~15 (based on Conc. at 30 min) |
| tris-ODOL-2-PMPA | 10 | 3.56 ± 0.46 | Not Reported | ~15 (based on Conc. at 30 min) |
| tetra-ODOL-2-PMPA | 10 | 17.3 ± 5.03 | 52.1 ± 5.9 | 80 |
Data sourced from studies in mice. nih.gov
Exploration of Other Ester Derivatives to Modulate Pharmacokinetics
Research into 2-PMPA prodrugs has extended beyond POC and ODOL derivatives to explore other ester-based promoieties aimed at further diversifying and optimizing the pharmacological profile.
Two such approaches are the ProTide and cycloSal technologies, which were adapted to mask the phosphonate group of 2-PMPA. nih.govnih.gov In these strategies, the two carboxylic acid groups were also converted to esters. nih.govnih.gov Subsequent evaluation in mice showed that the cycloSal-based prodrugs were particularly promising, successfully delivering micromolar levels of 2-PMPA into the plasma after oral administration. nih.gov For instance, one cycloSal prodrug (18a) resulted in a plasma concentration of 23.7 µM at 30 minutes post-administration. nih.gov
Another strategy has focused on modifying the γ-carboxylate to enhance delivery to the central nervous system. Prodrugs such as γ-(4-acetoxybenzyl)-2-PMPA were synthesized and evaluated following intranasal administration in rats. This specific derivative led to an 11-fold increase in brain concentrations and a 4.1-fold increase in plasma concentrations of 2-PMPA compared to the intranasal administration of the parent compound, demonstrating a promising strategy for targeting neurological applications.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Alternate Name |
|---|---|
| 2-(Phosphonomethyl)pentanedioic acid | 2-PMPA |
| Tris(isopropoxycarbonyloxymethyl)-2-PMPA | tris-POC-2-PMPA, JHU-2545, 21b |
| Bis((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-2-PMPA | bis-ODOL-2-PMPA |
| Tris((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-2-PMPA | tris-ODOL-2-PMPA |
| Tetra((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-2-PMPA | tetra-ODOL-2-PMPA |
| γ-(4-acetoxybenzyl)-2-PMPA | - |
| Diethyl 2-methylenepentanedioate | - |
| Dibenzyl phosphite | - |
| 2-(hydroxyphosphinoylmethyl)pentanedioic acid dibenzyl ester | - |
| ProTide-based 2-PMPA prodrugs | - |
Molecular and Biochemical Mechanisms of Action
Selective Inhibition of Glutamate (B1630785) Carboxypeptidase II (GCPII/NAALADase)
The principal molecular action of PMPA is the potent and selective inhibition of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). pnas.orgnih.gov This enzyme plays a crucial role in the central nervous system by hydrolyzing the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. pnas.orgnih.gov PMPA is characterized as a competitive inhibitor of GCPII. nih.gov Its high potency is demonstrated by a very low inhibition constant (Ki), making it one of the strongest GCPII inhibitors identified. iucr.orgacs.org
The remarkable potency and selectivity of PMPA stem from its specific structural design, which allows for precise interaction with the active site of the GCPII enzyme. nih.gov Potent inhibitors of GCPII typically require two key functional components: a glutarate portion to bind to the enzyme's C-terminal glutamate recognition site and a group that can chelate the zinc ions within the active site. nih.govacs.org
PMPA fulfills these requirements perfectly:
Pentanedioic acid moiety : This part of the molecule is designed to interact with the glutarate recognition site on the GCPII enzyme. nih.gov
Phosphonate (B1237965) group : This group serves as a powerful chelator for the divalent zinc ions located at the enzyme's active site. nih.gov
Crystal structure analysis has provided a detailed view of how PMPA binds within the S1′ pocket of GCPII. iucr.org This structural interaction underpins its high affinity and specificity. Studies have confirmed PMPA's exquisite selectivity, showing it has no significant activity at over 100 other receptors, transporters, and enzymes, including various other glutamate targets. nih.gov
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Inhibition Constant (Ki) | ~0.3 nM | A measure of the inhibitor's potency; lower values indicate higher potency. | acs.org |
| IC₅₀ | 300 pM | The concentration of an inhibitor where the response (or binding) is reduced by half. | nih.gov |
| Dissociation Constant (Kd) | 1-2 nM | Indicates the affinity of the inhibitor for the enzyme. | nih.gov |
Modulation of Glutamatergic Neurotransmission Pathways
By inhibiting GCPII, PMPA indirectly modulates the glutamatergic system, which is central to excitatory neurotransmission in the brain. This modulation occurs through at least two distinct mechanisms: elevating levels of the neuropeptide NAAG and a consequential interaction with specific glutamate receptors. pnas.orgnih.gov
The most direct consequence of GCPII inhibition by PMPA is the prevention of the hydrolysis of N-acetyl-aspartylglutamate (NAAG). pnas.orgnih.gov Normally, GCPII breaks down NAAG into glutamate and N-acetylaspartate. pnas.org By blocking this enzymatic action, PMPA leads to a significant increase in the extracellular concentration of NAAG. pnas.orgnih.gov This effect has been confirmed in cell cultures, where the administration of PMPA resulted in a significant increase in the amount of unhydrolyzed NAAG while decreasing the levels of glutamate derived from NAAG. pnas.org
The elevation of NAAG levels has significant functional consequences because NAAG itself is an agonist at group II metabotropic glutamate receptors, specifically the metabotropic glutamate receptor 3 (mGluR3). pnas.orgwikipedia.org These receptors are often located presynaptically, where they function as autoreceptors to inhibit further neurotransmitter release. nih.govnih.govwikipedia.org By increasing NAAG, PMPA can activate these mGluR3 autoreceptors, leading to a reduction in glutamate release. pnas.orgnih.gov This mechanism is believed to contribute to the neuroprotective effects observed with GCPII inhibitors, as many of these effects can be blocked by the co-administration of antagonists for group II mGluRs. nih.gov Therefore, PMPA can exert a dual influence on glutamatergic signaling: reducing the production of glutamate from NAAG and simultaneously activating an inhibitory feedback loop via mGluR3. pnas.org
In addition to its indirect effects on glutamate signaling, research has identified PMPA as a direct antagonist of N-Methyl-D-Aspartate (NMDA) receptors. medchemexpress.com NMDA receptors are ionotropic glutamate receptors critical for synaptic plasticity and memory but are also implicated in excitotoxicity when overactivated. nih.govrjeid.com PMPA acts as a competitive antagonist at the glutamate binding site on the NR2 subunit of the NMDA receptor. medchemexpress.comnih.gov Its antagonist activity shows some preference for different NR2 subunits.
| NMDA Receptor Subunit | Ki (μM) | Reference |
|---|---|---|
| NR2A | 0.84 | medchemexpress.com |
| NR2B | 2.74 | medchemexpress.com |
| NR2C | 3.53 | medchemexpress.com |
| NR2D | 4.16 | medchemexpress.com |
This direct antagonism of NMDA receptors represents a separate mechanism by which PMPA can reduce glutamate-mediated excitotoxicity, complementing its effects derived from GCPII inhibition. pnas.org
Interaction with Prostate-Specific Membrane Antigen (PSMA)
In peripheral tissues, particularly the prostate, the enzyme GCPII is also known as Prostate-Specific Membrane Antigen (PSMA). iucr.orgnih.gov PSMA is a type II membrane protein that is significantly overexpressed in prostate cancer cells, with its expression level often correlating with tumor grade and stage. nih.govcancertargetedtechnology.com
Given that GCPII and PSMA are the same protein, PMPA functions as a potent PSMA inhibitor. researchgate.netacs.orgresearchgate.net This interaction is foundational to the use of PSMA as a target for the imaging and therapy of prostate cancer. In this context, PMPA is frequently used as a blocking agent in research to confirm the specificity of novel PSMA-targeted diagnostic and therapeutic agents. researchgate.netacs.org By pre-administering PMPA, researchers can saturate the PSMA binding sites, thereby preventing the uptake of a PSMA-targeted radiotracer or drug. If the uptake in tumors is significantly reduced after the PMPA block, it confirms that the agent's localization is indeed PSMA-specific. acs.org Furthermore, the folate hydrolase activity of PSMA may give prostate cancer cells a growth advantage, and this advantage can be diminished by the inhibitory action of PMPA. nih.govcancertargetedtechnology.com
Characterization of PSMA Inhibitory Potency
The inhibitory potential of PMPA sodium salt against the enzymatic activity of PSMA has been a subject of detailed scientific investigation. Research has consistently demonstrated that PMPA acts as a powerful inhibitor of PSMA.
Studies have quantified this inhibitory activity using various assays. For instance, in enzymatic assays utilizing the LNCaP human prostate cancer cell line, which endogenously expresses PSMA, PMPA has shown significant inhibitory effects. The potency of an inhibitor is commonly expressed by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. For PMPA, the reported IC50 value against the NAALADase (N-acetylated-alpha-linked acidic dipeptidase) activity of PSMA is in the low nanomolar range.
One study reported an IC50 value of 0.3 nM for (R)-PMPA, highlighting its high potency. This level of potency is comparable to or exceeds that of other well-known PSMA inhibitors. The inhibitory constant, Ki, which reflects the binding affinity of the inhibitor to the enzyme, has also been determined for PMPA. The Ki value for PMPA's inhibition of PSMA is approximately 2 nM.
The mechanism of inhibition is understood to be competitive, meaning that PMPA binds to the active site of the PSMA enzyme, directly competing with the natural substrate, N-acetylaspartylglutamate (NAAG). This binding is facilitated by the phosphonate moiety of the PMPA molecule, which mimics the transition state of the substrate hydrolysis reaction catalyzed by PSMA.
The following table summarizes the key inhibitory parameters of PMPA against PSMA, as determined in various research studies.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.3 nM | Enzymatic assay with LNCaP cell membranes | |
| Ki | 2 nM | Recombinant human PSMA | |
| Inhibition | Competitive | Kinetic analysis with varying substrate conc. |
This potent and selective inhibition of PSMA by PMPA underscores its significance as a tool compound in prostate cancer research and as a lead molecule for the development of diagnostic and therapeutic agents targeting PSMA-expressing tumors.
Cellular Pharmacology and Metabolism in Preclinical Models
Intracellular Disposition of 2-PMPA and its Prodrugs
The intracellular fate of 2-PMPA is intrinsically linked to the successful delivery and activation of its prodrugs. The design of these prodrugs aims to facilitate passage across the cell membrane, after which they must be efficiently converted to the active parent compound to exert their therapeutic effect.
A predominant strategy in the design of 2-PMPA prodrugs involves the esterification of its carboxylic acid and phosphonate (B1237965) groups. This modification neutralizes the negative charges, thereby increasing the molecule's lipophilicity and ability to passively diffuse across the lipid bilayer of the cell membrane. Once inside the cell, these ester linkages are cleaved by ubiquitous intracellular esterases, which are a broad class of hydrolytic enzymes. This enzymatic action releases the active drug, 2-PMPA.
The activation process is a form of bio-reversion, where the inactive prodrug is converted into the pharmacologically active agent at or near its site of action. Ester-based prodrugs are widely used because esterases are abundant in various tissues, ensuring efficient conversion. For example, prodrugs like bis(isopropyloxycarbonyloxymethyl)-(R)-9-[(2-phosphonomethoxy)propyl]adenine [bis(POC)-PMPA] and others utilizing (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) or pivaloyloxymethyl (POM) moieties rely on this intracellular enzymatic hydrolysis to release the parent compound. The efficiency of this activation can be influenced by the type of ester linkage and the specific esterases present in the target cells.
The rate at which a prodrug is converted to its active form is a critical determinant of its efficacy. For PMPA prodrugs, the kinetics of this conversion are studied to ensure that the active compound is released in a timely and efficient manner. In preclinical studies, the conversion of ester-based prodrugs is often evaluated in plasma and liver microsomes. For instance, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-based prodrugs of 2-PMPA were found to be rapidly hydrolyzed in plasma and liver microsomes across different species.
The intracellular persistence of the active form is also a key factor. Studies with the bis(POC)PMPA prodrug in peripheral blood lymphocytes (PBLs) revealed that the active metabolite, PMPA diphosphate (PMPApp), has a long intracellular half-life. In activated PBLs, the half-life for the disappearance of PMPApp was 12 to 15 hours, while in resting PBLs, it was significantly longer, ranging from 33 to 50 hours. This prolonged persistence of the active metabolite, particularly in resting cells, suggests that effective intracellular concentrations can be maintained over extended periods following prodrug administration.
| Cell Type | Metabolite | Half-Life (hours) |
| Activated Peripheral Blood Lymphocytes | PMPApp | 12 - 15 |
| Resting Peripheral Blood Lymphocytes | PMPApp | 33 - 50 |
Cellular Uptake and Permeability Enhancement Strategies
The primary obstacle to the therapeutic use of PMPA is its highly polar nature, which severely restricts its ability to cross biological membranes. Consequently, a major focus of preclinical development has been the implementation of strategies to enhance its cellular uptake and permeability.
Various "promoieties" have been explored to enhance the oral bioavailability of 2-PMPA, including:
Isopropyloxycarbonyloxymethyl (POC) : Used in bis(POC)PMPA and tris-POC-2-PMPA.
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) : An FDA-approved promoiety used to systematically mask the acidic groups of 2-PMPA.
CycloSal : These lipophilic phosphotriester prodrugs have also shown promise in enhancing the oral delivery of 2-PMPA.
ProTide : This approach involves creating phosphoramidate prodrugs.
Studies have demonstrated the effectiveness of these strategies. The anti-HIV activity of bis(POC)PMPA was found to be more than 100-fold greater than that of PMPA, a result attributed to the rapid intracellular uptake of the prodrug. Similarly, an ODOL-based prodrug where all four of 2-PMPA's acidic groups were masked demonstrated an 80-fold enhancement in exposure in mice compared to oral administration of 2-PMPA itself, achieving an absolute oral bioavailability of 50%.
| Prodrug Strategy | Fold Enhancement in Exposure (vs. oral 2-PMPA in mice) |
| Tetra-ODOL-2-PMPA | 80-fold |
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a protein that is highly expressed on the surface of prostate cancer cells and in the tumor-associated blood vessels of many solid tumors. This expression pattern makes PSMA an attractive target for delivering therapeutic agents directly to cancer cells.
2-PMPA is a potent inhibitor of PSMA's enzymatic activity. This inherent binding affinity can be exploited for targeted drug delivery. Prodrugs can be designed to be recognized and internalized by PSMA-expressing cells. For example, a prodrug strategy was developed where a PSMA-specific peptide was coupled to a cytotoxic agent. This prodrug was selectively cleaved by the enzymatic activity of PSMA on the cell surface, releasing the active drug in the vicinity of the tumor cells. While this specific example uses a peptide for targeting, the principle demonstrates the feasibility of using PSMA's binding and enzymatic functions for targeted uptake. Studies using PSMA-targeted nanocarriers have also shown efficient cell binding and uptake in PSMA-positive cell lines. The specific uptake of radiolabeled PSMA inhibitors can be significantly reduced by co-incubation with 2-PMPA, confirming the high specificity of this interaction.
Intracellular Concentration Dynamics in Response to Prodrug Administration
The administration of PMPA prodrugs leads to a dramatic increase in the intracellular concentrations of the active drug and its metabolites compared to the administration of the parent compound. This is a direct consequence of the enhanced membrane permeability of the lipophilic prodrugs.
In a key preclinical study, cells treated with the bis(POC)PMPA prodrug accumulated levels of the active metabolite, PMPA diphosphate (PMPApp), that were more than 1,000-fold higher than the levels seen in cells treated with an equivalent concentration of unmodified PMPA. This substantial increase was observed in both resting and activated peripheral blood lymphocytes. The rapid intracellular uptake of the prodrug, followed by its efficient conversion and subsequent phosphorylation, leads to this significant accumulation of the pharmacologically active form.
The table below summarizes the plasma concentrations of 2-PMPA achieved after oral administration of different prodrugs in mice, illustrating the effectiveness of these strategies in delivering the parent compound systemically, which is a prerequisite for intracellular accumulation.
| Prodrug Administered (10 mg/kg 2-PMPA equivalent dose) | 2-PMPA Plasma Concentration at 30 min (µM) | 2-PMPA Plasma Concentration at 2 h (µM) |
| ProTide-based Prodrug 9 | ~0.1 | <0.1 |
| ProTide-based Prodrug 16 | 1.58 ± 0.34 | 1.12 ± 0.04 |
| CycloSal-based Prodrug 18a | 23.7 ± 5.07 | 4.00 ± 1.41 |
| CycloSal-based Prodrug 18c | 10.4 ± 1.44 | 4.91 ± 0.91 |
Data adapted from in vivo pharmacokinetic studies in mice.
This enhanced systemic delivery, coupled with efficient intracellular conversion, results in the high intracellular concentrations necessary for therapeutic activity. The long intracellular half-life of the active metabolites further contributes to a sustained pharmacological effect.
Preclinical Efficacy and Potential Therapeutic Applications
Research in Neurological and Psychiatric Disease Models
Preclinical studies have investigated the potential of 2-(phosphonomethyl)pentanedioic acid (2-PMPA), an inhibitor of N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), to modulate the rewarding effects of cocaine. By inhibiting NAALADase, 2-PMPA increases the levels of the endogenous group II metabotropic glutamate (B1630785) receptor (mGluR2/3) ligand, N-acetyl-aspartatylglutamate (NAAG). nih.gov
In a key study, systemic administration of 2-PMPA was found to inhibit intravenous cocaine self-administration at low unit doses and to block cocaine-induced reinstatement of drug-seeking behavior in rats. nih.gov This effect was not observed with sucrose-induced reinstatement, suggesting a specific action on drug-related reward pathways. nih.gov Microinjections of 2-PMPA directly into the nucleus accumbens (NAc), a critical brain region for reward, also suppressed cocaine-induced reinstatement. nih.gov This effect was blocked by a selective mGluR2/3 antagonist, LY341495, indicating that the mechanism of action is mediated through these receptors. nih.gov
Further investigation using in vivo microdialysis revealed that 2-PMPA dose-dependently reduced extracellular levels of both dopamine (B1211576) (DA) and glutamate in the NAc. nih.gov Pre-treatment with 2-PMPA was also shown to completely block the increase in extracellular glutamate in the NAc that is typically enhanced by cocaine during reinstatement testing, while partially attenuating the rise in dopamine. nih.gov These findings suggest that 2-PMPA effectively attenuates the rewarding and reinforcing properties of cocaine by modulating critical neurotransmitter systems in the brain's reward circuitry. nih.gov
Interactive Data Table: Effects of 2-PMPA on Cocaine-Induced Behaviors and Neurochemistry
| Experimental Model | Intervention | Key Findings | Implied Mechanism |
| Cocaine Self-Administration (Rats) | Systemic 2-PMPA (10-100 mg/kg, i.p.) | Inhibited self-administration of low-dose cocaine. | Modulation of reward pathway. |
| Cocaine-Induced Reinstatement (Rats) | Systemic 2-PMPA (10-100 mg/kg, i.p.) | Attenuated cocaine-induced drug-seeking behavior. | Specific to drug reward, as sucrose (B13894) reinstatement was unaffected. |
| Cocaine-Induced Reinstatement (Rats) | Intra-Nucleus Accumbens 2-PMPA (3-5 µ g/side ) | Inhibited cocaine-induced reinstatement. | Localized effect in a key reward center. |
| In Vivo Microdialysis (Rats) | Systemic 2-PMPA (10-100 mg/kg, i.p.) | Reduced extracellular dopamine and glutamate in the NAc. | Modulation of neurotransmitter release. |
| In Vivo Microdialysis with Cocaine Challenge (Rats) | 2-PMPA pre-treatment | Blocked cocaine-enhanced glutamate and partially attenuated dopamine in the NAc during reinstatement. | Glutamatergic and dopaminergic system modulation via mGluR2/3 activation. |
No specific preclinical studies on the effects of PMPA sodium salt for cognitive function enhancement were identified.
No specific preclinical studies on the efficacy of this compound in models of neuropathic pain or neurodegenerative conditions such as diabetic neuropathy, peripheral neuropathy, amyotrophic lateral sclerosis, or multiple sclerosis were identified. Research in these areas has explored the role of sodium channels and high salt diets in disease pathology, but has not specifically investigated this compound. nih.govresearchgate.net
No specific preclinical studies on the efficacy of this compound in models of stroke or epilepsy were identified.
Research in Oncological Contexts
No specific preclinical studies on the efficacy of this compound in oncological contexts were identified.
Modulating PSMA-Targeted Radioligand Uptake in Non-Malignant Tissues
A significant challenge in PSMA-targeted radioligand therapy is the uptake of the radioactive therapeutic agent in non-cancerous tissues that also express PSMA, such as the kidneys and salivary glands. researchgate.netnih.gov This off-target accumulation can lead to unwanted radiation exposure and potential toxicity to these organs, thereby limiting the therapeutic dose that can be safely administered. nih.gov Preclinical studies have demonstrated that PMPA can effectively reduce this non-malignant uptake.
In mouse models bearing prostate cancer xenografts, the co-administration of PMPA with a PSMA-targeted radioligand resulted in a notable decrease in tracer accumulation in the kidneys. researchgate.netnih.gov This effect is attributed to the direct inhibition of PSMA binding by PMPA. researchgate.net Studies have shown that the administration of PMPA after a sufficient latency period for the radioligand to accumulate in the tumor can lead to a rapid and significant displacement of the radioligand from the kidneys. nih.gov
Research has explored the dose-dependent nature of this protective effect. One study evaluated the impact of varying doses of PMPA on the biodistribution of the PSMA ligand ¹²⁵I-MIP-1095 in mice with LNCaP human prostate cancer xenografts. The findings indicated that PMPA could optimally reduce renal uptake while preserving high tumor uptake at specific dose ranges. nih.gov
Table 1: Effect of PMPA on Renal and Tumor Uptake of ¹²⁵I-MIP-1095
| PMPA Dose (mg/kg) | Reduction in Renal Uptake | Impact on Tumor Uptake |
|---|---|---|
| 0.2 - 1 | Near-total blocking of specific renal binding | Nearly complete tumor uptake sustained |
| > 1 | Significant reduction | Increased inhibition of tumor uptake |
Data sourced from a preclinical study evaluating PMPA's effect on the biodistribution of a PSMA ligand. nih.gov
Attempts have also been made to block radioligand uptake in salivary glands using non-radiolabeled PSMA inhibitors like PMPA. researchgate.net These efforts have shown significant reductions in tracer uptake in both the salivary glands and the kidneys, further highlighting the potential of PMPA to improve the safety profile of PSMA-targeted therapies. researchgate.net
Role in Prostate Cancer Models (PSMA inhibition)
PMPA functions as a competitive inhibitor of PSMA, a transmembrane glycoprotein (B1211001) that is highly overexpressed on the surface of prostate cancer cells. nih.govnih.gov This inhibitory action forms the basis of its potential therapeutic application in prostate cancer. In preclinical prostate cancer models, PMPA has been shown to effectively block the binding of PSMA-targeted agents to cancer cells. researchgate.net
In studies involving mice with PSMA-expressing 22Rv1 tumor xenografts, the administration of PMPA along with a PSMA-targeted imaging tracer led to a visible reduction in tracer uptake by the tumor. researchgate.net Ex vivo quantification confirmed that this direct pharmacological inhibition resulted in a decrease in radioligand accumulation in the tumor, as well as in normal tissues like the kidneys. researchgate.net
The validation of PSMA as a molecular target has spurred the development of numerous theranostic ligands that specifically target this antigen for both imaging and therapy of metastatic castration-resistant prostate cancer (mCRPC). researchgate.netnih.gov PMPA represents a class of small molecule inhibitors that have been instrumental in understanding the dynamics of PSMA binding and the potential for modulating this interaction in a therapeutic setting. nih.govornl.gov The ability of PMPA to inhibit PSMA has been evaluated using various PSMA ligands, including those designed for PET imaging and radionuclide therapy. nih.gov
Table 2: Preclinical Models and PSMA Ligands Used in PMPA Research
| Preclinical Model | PSMA Ligand(s) Studied with PMPA | Key Finding |
|---|---|---|
| LNCaP human prostate cancer xenografts | ¹²⁵I-MIP-1095, MIP-1404 | PMPA reduces kidney uptake of the radioligand in a dose-dependent manner, with lower doses preserving tumor uptake. nih.gov |
| 22Rv1 tumor xenografts | Unspecified PSMA tracer | Co-administration of PMPA reduces radioligand uptake in both tumor and kidneys. researchgate.net |
This table summarizes key preclinical models and findings related to PMPA's role in PSMA inhibition.
Challenges and Future Directions in 2 Pmpa Research
Addressing Limitations in Oral Bioavailability for Broader Research Application
A primary obstacle impeding the widespread research application and clinical development of 2-PMPA is its exceptionally poor oral bioavailability, which is less than 1%. nih.govresearchgate.net This limitation stems directly from the inherent chemical structure of the molecule. 2-PMPA is a highly polar compound, containing a phosphonate (B1237965) group and two carboxylate groups. researchgate.netresearchgate.net These four acidic functionalities result in a low lipophilicity (cLogP = -1.14), which severely restricts its ability to be absorbed passively through the gastrointestinal tract following oral administration. nih.govresearchgate.net
The majority of preclinical studies demonstrating the efficacy of 2-PMPA have therefore relied on systemic administration routes, such as intravenous (IV) or intraperitoneal (IP) injections, to bypass the gastrointestinal barrier. nih.gov While effective for proof-of-concept studies, these administration routes are less practical for long-term studies and future clinical use. The necessity for systemic injections complicates experimental protocols and does not reflect the preferred method of administration for chronic therapies. Therefore, a central challenge in the field is to overcome this fundamental pharmacokinetic barrier to enable more extensive and clinically relevant research into the therapeutic potential of GCPII inhibition by 2-PMPA. nih.govnih.gov
Rational Design and Synthesis of Advanced Prodrugs for Improved Pharmacokinetic Profiles
To address the challenge of poor oral bioavailability, a significant focus of 2-PMPA research has been the rational design and synthesis of advanced prodrugs. acs.org The core strategy involves temporarily masking the polar acidic groups of 2-PMPA with lipophilic, cleavable promoieties. researchgate.netresearchgate.net This modification increases the molecule's lipophilicity, enhancing its absorption from the gastrointestinal tract. Once absorbed into the bloodstream, these promoieties are designed to be enzymatically or chemically cleaved, releasing the active 2-PMPA molecule. nih.gov
Several distinct prodrug strategies have been explored, yielding promising results in animal models:
Isopropyloxycarbonyloxymethyl (POC) Prodrugs: An early successful approach involved masking both the phosphonate and the α-carboxylate groups with POC moieties. The resulting compound, tris-POC-2-PMPA (also referred to as JHU-2545), demonstrated a significant, 20-fold enhancement in the systemic availability of 2-PMPA in mice compared to the oral administration of 2-PMPA itself. nih.govresearchgate.net
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) Prodrugs: Utilizing an FDA-approved promoiety, researchers systematically masked two, three, or all four of 2-PMPA's acidic groups with ODOL. nih.govnih.gov The tetra-ODOL-2-PMPA prodrug (compound 4 in the study) was particularly effective, showing a remarkable 80-fold increase in 2-PMPA exposure in mice and a 44-fold enhancement in dogs compared to oral 2-PMPA. nih.govresearchgate.net This prodrug achieved an absolute oral bioavailability of 50% in mice. nih.govnih.gov
ProTide and cycloSal Prodrugs: To further diversify the chemical approaches, ProTide and cycloSal groups were investigated as promoieties specifically for the phosphonate group, while the carboxylic acids were converted to esters. nih.govacs.org Several of the cycloSal-based prodrugs were successful in delivering micromolar concentrations of 2-PMPA into the plasma of mice after oral administration. nih.govacs.org
These studies highlight the success of rational prodrug design in overcoming the inherent pharmacokinetic limitations of 2-PMPA.
| Prodrug Strategy | Key Prodrug | Improvement in Oral Exposure (vs. Oral 2-PMPA) | Animal Model | Reference |
|---|---|---|---|---|
| POC Ester | tris-POC-2-PMPA | ~20-fold enhancement in systemic availability | Mice | nih.gov |
| ODOL Ester | tetra-ODOL-2-PMPA | 80-fold enhancement in plasma exposure (AUC) | Mice | nih.govnih.gov |
| ODOL Ester | tetra-ODOL-2-PMPA | 44-fold enhancement in plasma exposure (AUC) | Dogs | nih.govnih.gov |
| cycloSal | cycloSal-based prodrugs | Achieved micromolar plasma concentrations | Mice | nih.govacs.org |
Elucidation of Ancillary Biochemical Pathways and Off-Target Interactions in Specific Cellular Contexts
While 2-PMPA is recognized as a highly potent and selective inhibitor of GCPII, a complete understanding of its interactions within complex biological systems requires further investigation. nih.govselleckchem.com The primary mechanism of action involves inhibiting GCPII from hydrolyzing N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate (B1630785). nih.gov This leads to increased levels of NAAG, which can then act on other receptors, and decreased levels of glutamate, a key excitatory neurotransmitter. frontiersin.org
Emerging research suggests that the effects of 2-PMPA may extend beyond this primary pathway:
Glutamatergic and Dopaminergic Modulation: In the nucleus accumbens, 2-PMPA has been shown to reduce extracellular levels of both glutamate and dopamine (B1211576). This suggests an interaction with the regulatory systems governing these neurotransmitters, which is relevant for its potential application in substance use disorders. frontiersin.org
NMDA Receptor Antagonism: There is evidence to suggest that 2-PMPA may also act as an N-Methyl-D-aspartate (NMDA) receptor antagonist. frontiersin.org This potential off-target activity could contribute to its observed neuroprotective effects, as overactivation of NMDA receptors is implicated in excitotoxic neuronal damage. mdpi.comnih.gov However, this action could also complicate the interpretation of experimental results, as it may not be solely attributable to GCPII inhibition. frontiersin.org
Off-Tissue Protection in Radiotherapy: In the context of prostate-specific membrane antigen (PSMA)-targeted radiotherapy for prostate cancer, 2-PMPA has been used to block PSMA sites in non-malignant tissues like the kidneys and salivary glands. researchgate.net While this demonstrates a clear on-target interaction with PSMA (which is identical to GCPII), it highlights an application based on manipulating the biodistribution of other agents rather than eliciting a direct therapeutic effect itself. The high polarity of 2-PMPA, however, limits its penetration into salivary glands. researchgate.net Prodrugs like JHU-2545 have been developed to enhance delivery to these non-malignant tissues to protect them from radiation damage. researchgate.net
Future research must focus on systematically characterizing these ancillary pathways and potential off-target interactions in various cell types and disease states. This will provide a more nuanced understanding of 2-PMPA's full mechanism of action and help to distinguish effects mediated by GCPII inhibition from those resulting from other interactions.
Development of Innovative Preclinical Models for Comprehensive Efficacy and Mechanistic Validation
The therapeutic potential of 2-PMPA has been demonstrated in a diverse array of preclinical models, validating the importance of the GCPII target in various pathologies.
| Disease Area | Preclinical Model | Observed Effect of 2-PMPA | Reference |
|---|---|---|---|
| Neurological Disorders | Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis | Prevented cognitive impairment | pnas.org |
| Neurological Disorders | Ischemia Models | Showed robust neuroprotective activity | nih.gov |
| Inflammatory Disorders | Dextran Sodium Sulfate (DSS) Colitis Model | Inhibited GCPII activity by >90% and reduced disease activity | researchgate.net |
| Inflammatory Disorders | IL-10(-/-) Mouse Model of Spontaneous Colitis | Significantly reduced macroscopic and microscopic disease severity | researchgate.net |
| Oncology | Prostate Cancer Xenograft Mouse Models | Used to block tumor uptake of PSMA-targeted radiopharmaceuticals | mdpi.comnih.gov |
| Psychiatric Disorders | Cocaine and Methamphetamine Self-Administration Models | Reduced reinforcing properties of cocaine; mixed results with methamphetamine | frontiersin.org |
While these models have been invaluable, the future of 2-PMPA research will benefit from the development of more innovative and refined preclinical models. There is a need for models that can more accurately recapitulate the complexity of human diseases, particularly for chronic neurological conditions. mdpi.com For instance, models that allow for the study of long-term cognitive changes and the subtle progression of neurodegeneration would be highly valuable. mdpi.comresearchgate.net
Furthermore, as research delves deeper into the ancillary biochemical pathways of 2-PMPA, new models will be required for mechanistic validation. This could include the use of genetically engineered mouse models where specific potential off-targets of 2-PMPA are knocked out or modified. Such models would allow researchers to definitively link the observed therapeutic effects to specific molecular interactions, either with GCPII or with other ancillary targets. The development of these sophisticated preclinical tools is essential for the comprehensive validation of 2-PMPA's efficacy and mechanism of action, paving the way for its potential clinical translation.
Q & A
Advanced Research Question
- Dosing Regimens : Administer PMPA intravenously (2–10 mg/kg) or via nanoparticle formulations. Collect plasma samples at 0, 1, 4, 8, and 24 hours post-dose.
- Analytical Techniques : Use LC-MS/MS with deuterated internal standards (e.g., d₃-PMPA) for quantification. Calculate AUC and Cₘₐₓ using non-compartmental analysis .
- Tissue Distribution : Sacrifice animals, homogenize tissues (liver, kidney), and extract PMPA via solid-phase extraction (SPE) .
How to synthesize this compound with high purity, and what analytical methods confirm its structural integrity?
Advanced Research Question
- Synthesis Protocol : React PMPA free acid with sodium hydroxide in anhydrous ethanol. Isolate the salt via vacuum filtration and dry under desiccation .
- Purity Verification :
What regulatory considerations apply to patenting this compound formulations?
Advanced Research Question
- Comparative Stability Data : Include stability studies of PMPA salts (e.g., fumarate vs. citrate) under accelerated conditions (40°C/75% RH). Use HPLC to quantify degradation products over 6 months .
- Unexpected Efficacy Claims : Demonstrate superior physicochemical properties (e.g., solubility, bioavailability) over prior art using in vitro-in vivo correlation (IVIVC) models .
- Documentation : Provide synthetic protocols, analytical certificates, and cross-study validation in patent applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
